molecular formula C8H17NO2 B1594574 3-Piperidino-1,2-propanediol CAS No. 4847-93-2

3-Piperidino-1,2-propanediol

Cat. No. B1594574
CAS RN: 4847-93-2
M. Wt: 159.23 g/mol
InChI Key: MECNWXGGNCJFQJ-UHFFFAOYSA-N
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Description

“3-Piperidino-1,2-propanediol” is a compound with the empirical formula C8H17NO2 . It has a molecular weight of 159.23 . This compound is used in the drug development of certain diseases, acting as a precursor in the synthesis of various drugs targeting cardiovascular disorders .


Molecular Structure Analysis

The molecule contains a total of 28 bonds. There are 11 non-H bonds, 3 rotatable bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 77-80 °C (lit.) . It has a density of 1.083g/cm³ . The compound’s SMILES string is OCC(O)CN1CCCCC1 .

Scientific Research Applications

Biotechnological Applications

3-Piperidino-1,2-propanediol and its derivatives have significant applications in biotechnology. One of the primary uses is in the production of 1,3-Propanediol (1,3-PD), a valuable chemical used as a monomer in the synthesis of commercially important products such as cosmetics, foods, lubricants, and medicines. The biosynthesis of 1,3-PD can be achieved through the transformation of glycerol or similar substrates using bacteria like Clostridium butyricum and Klebsiella pneumoniae. Recent research has focused on developing genetically engineered strains to overcome the limitations of natural microorganisms and improve yield and efficiency in 1,3-PD production (Yang et al., 2018).

Energy Applications

3-Piperidino-1,2-propanediol isomers, including 1,2-propanediol, are explored for their potential in energy applications, particularly in fuel cells. Studies have been conducted on the electrochemical oxidation of these compounds in alkaline media for their use in direct liquid fuel cells. The oxidation efficiency and powerdensity of these isomers in fuel cells have been a key focus, with research indicating that certain isomers may offer better performance than others under specific conditions. This research is crucial for the development of more efficient and sustainable energy sources (Chino et al., 2020).

Chemical Synthesis and Catalysis

3-Piperidino-1,2-propanediol and related compounds are also significant in chemical synthesis and catalysis. They are used as catalysts and intermediates in various chemical reactions, such as the hetero-Michael addition of α,β-unsaturated amides and Knoevenagel condensation. The development of novel catalysts based on these compounds has been a research focus, aiming to enhance reaction efficiency and selectivity in various organic transformations (Yang et al., 2018).

Environmental and Green Chemistry Applications

In the context of environmental and green chemistry, 3-Piperidino-1,2-propanediol derivatives are studied for their role in carbon capture and storage (CCS) technologies. Research on the kinetics and absorption heat of CO2 in aqueous solutions containing derivatives of 3-Piperidino-1,2-propanediol is pivotal for the development of efficient CCS technologies. These studies contribute to the selection of novel amines for CCS applications, aimed at reducing the environmental impact of industrial processes (Liu et al., 2016).

Safety And Hazards

The compound is classified as Acute Tox. 2 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is hazardous if swallowed, causes skin irritation and serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions for “3-Piperidino-1,2-propanediol” could involve its use in the bio-based chemical industry, given the wider range of biomass resources, safer manufacturing processes, and lower environmental impact . Its role as a precursor in the synthesis of various drugs targeting cardiovascular disorders could also be further explored .

properties

IUPAC Name

3-piperidin-1-ylpropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c10-7-8(11)6-9-4-2-1-3-5-9/h8,10-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECNWXGGNCJFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701298809
Record name 3-(1-Piperidinyl)-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperidino-1,2-propanediol

CAS RN

4847-93-2
Record name 3-(1-Piperidinyl)-1,2-propanediol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinopropane-1,2-diol
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Record name 4847-93-2
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Record name 3-(1-Piperidinyl)-1,2-propanediol
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Record name 3-piperidinopropane-1,2-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
AD Settimo, MF Saettone - The Journal of Organic Chemistry, 1964 - ACS Publications
Interaction between piperidine and 2-hydroxy-3-phenyl-3-piperidinopropyl carbamate results in the formation of the two structurally isomeric 1-piperidinecarboxylates of 3-pheny1-3-…
Number of citations: 1 pubs.acs.org
JL Cohen - Analytical Profiles of Drug Substances, 1977 - Elsevier
Publisher Summary This chapter discusses diperodon. Diperodon is designated by chemical abstracts as 3-piperidino-1,2-propanediol dicarbanilate monohydrate. It is also known as 1,…
Number of citations: 2 www.sciencedirect.com
AR Pawloski, Christian, PF Nealey - Journal of Vacuum Science & …, 2002 - pubs.aip.org
The chemical composition of the base quencher added to chemically amplified photoresist formulations was found to influence the apparent efficiency of processes that lead to …
Number of citations: 6 pubs.aip.org
PJ Oles, S Siggia - Analytical Chemistry, 1974 - ACS Publications
The determination of compounds containing adjacent hydroxyl groups has been accomplished by means of atomic absorption spectrophotometry. Use is made of the oxidation of …
Number of citations: 10 pubs.acs.org
JN Tilley, AAR Sayigh - The Journal of Organic Chemistry, 1964 - ACS Publications
Ethylene diisocyanate reacts with active hydrogen compounds such as primary and secondary amines, alcohols, and mercaptans to form the novel, cyclic 1: 1 adducts, 1-substituted 2-…
Number of citations: 7 pubs.acs.org
Z Zhou, M Liu, L Lv, CJ Li - Angewandte Chemie International …, 2018 - Wiley Online Library
The oxidative cleavage of 1,2‐diols is a fundamental organic transformation. The stoichiometric oxidants that are still predominantly used for such oxidative cleavage, such as H 5 IO 6 , …
Number of citations: 58 onlinelibrary.wiley.com
AA Orlov, A Valtz, C Coquelet, X Rozanska… - Communications …, 2022 - nature.com
Carbon capture and storage technologies are projected to increasingly contribute to cleaner energy transitions by significantly reducing CO 2 emissions from fossil fuel-driven power …
Number of citations: 20 www.nature.com
A Vidal-Ferran, A Moyano, MA Pericàs… - The Journal of Organic …, 1997 - ACS Publications
A family of enantiomerically pure (1R,2R)-1-(dialkylamino)-1-phenyl-3-(R-oxy)-2-propanols (4) has been synthesized from (2S,3S)-2,3-epoxy-3-phenylpropanol (1a), arising from the …
Number of citations: 137 pubs.acs.org
AW Sakti, Y Nishimura, H Nakai - Journal of chemical theory and …, 2018 - ACS Publications
Predicting pK a values for different types of amine species with high accuracy and efficiency is of critical importance for the design of high performance and economical solvents in …
Number of citations: 38 pubs.acs.org
FA Chowdhury, H Yamada, T Higashii… - Industrial & …, 2013 - ACS Publications
In the present paper, we investigated CO 2 capture with 24 tertiary amine absorbents, including three synthetic amines, with systematic modification of their chemical structures. …
Number of citations: 443 pubs.acs.org

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